molecular formula C36H48N12O11 B12606261 Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine CAS No. 649572-24-7

Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine

Cat. No.: B12606261
CAS No.: 649572-24-7
M. Wt: 824.8 g/mol
InChI Key: WYGUGMZSUOZNOA-IRGGMKSGSA-N
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Description

Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is an octapeptide with the sequence Gly-Gly-Ser-Trp-Gly-Gln-Pro-His. Its molecular formula is C₃₆H₄₈N₁₂O₁₁, and its molecular weight is approximately 824.86 g/mol (calculated). Key structural features include:

  • Tryptophan (Trp): Provides an indole moiety, contributing to UV absorbance and hydrophobic interactions.
  • Histidine (His): Contains an imidazole side chain, enabling pH-dependent protonation and metal-binding capabilities.

This peptide lacks post-translational modifications (e.g., glycosylation or lipid conjugation), making it distinct from therapeutic peptides like liraglutide.

Properties

CAS No.

649572-24-7

Molecular Formula

C36H48N12O11

Molecular Weight

824.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C36H48N12O11/c37-12-29(51)41-15-30(52)45-26(17-49)33(55)46-24(10-19-13-40-22-5-2-1-4-21(19)22)32(54)42-16-31(53)44-23(7-8-28(38)50)35(57)48-9-3-6-27(48)34(56)47-25(36(58)59)11-20-14-39-18-43-20/h1-2,4-5,13-14,18,23-27,40,49H,3,6-12,15-17,37H2,(H2,38,50)(H,39,43)(H,41,51)(H,42,54)(H,44,53)(H,45,52)(H,46,55)(H,47,56)(H,58,59)/t23-,24-,25-,26-,27-/m0/s1

InChI Key

WYGUGMZSUOZNOA-IRGGMKSGSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CNC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can produce N-formylkynurenine.

Scientific Research Applications

Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative diseases . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Comparison
Parameter Gly-Gly-Ser-Trp-Gly-Gln-Pro-His (Target) Gly-Gly-Gly-Trp-Gly-Gln-Pro-His Liraglutide (GLP-1 Analog)
Sequence Gly-Gly-Ser-Trp-Gly-Gln-Pro-His Gly-Gly-Gly-Trp-Gly-Gln-Pro-His Modified GLP-1(7-37) with hexadecanoyl moiety
Molecular Formula C₃₆H₄₈N₁₂O₁₁ C₃₅H₄₆N₁₂O₁₀ C₁₇₂H₂₆₅N₄₃O₅₁
Molecular Weight ~824.86 g/mol 794.81 g/mol 3751.20 g/mol
Key Residues Ser (hydroxyl), His (imidazole) Three consecutive Gly residues Fatty acid-modified Lys26 (prolongs half-life)

Structural Insights :

  • The target peptide’s Ser residue increases hydrophilicity compared to the compound’s triple Gly motif, which enhances flexibility but reduces polarity.
  • Liraglutide’s hexadecanoyl modification enables albumin binding, drastically extending its half-life (>12 hours) compared to unmodified peptides .
Physicochemical Properties
Property Target Peptide Compound Liraglutide
Hydrogen Bond Donors ~14 (backbone NH + Ser/Trp/Gln/His side chains) 16 >30 (complex side chains)
Hydrogen Bond Acceptors ~18 (backbone CO + side chains) 20 >50
XLogP ~-4.5 (estimated, due to polar residues) -3.9 14.2 (hydrophobic tail dominates)
Topological Polar Surface Area ~300 Ų 290 Ų ~800 Ų

Key Findings :

  • Liraglutide’s high XLogP reflects its lipid conjugation, enhancing membrane permeability and sustained release .

Functional Contrasts :

  • The target peptide’s His residue may enable catalytic or metal-coordination roles absent in the compound.
  • Liraglutide’s structural complexity allows receptor specificity, whereas shorter peptides like the target may lack target selectivity.
Pharmacokinetic Profiles
Parameter Target Peptide Liraglutide
Half-Life Minutes to hours (unmodified, small peptide) 11–13 hours (albumin binding)
Metabolism Likely renal clearance and protease degradation Protected from DPP-4 cleavage via modification
Administration Route Intravenous or subcutaneous (research) Subcutaneous

Key Differences :

  • The target peptide’s lack of stabilizing modifications results in rapid clearance, limiting therapeutic utility without formulation enhancements.
  • Liraglutide’s fatty acid chain exemplifies how structural engineering can optimize pharmacokinetics .

Biological Activity

Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is a complex peptide composed of multiple amino acids. Its biological activity is of significant interest due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This article explores its synthesis, biological mechanisms, and research findings.

Synthesis and Structure

Synthesis Methodology
The synthesis of this compound primarily employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to form the desired peptide chain. The steps involved include:

  • Attachment of the first amino acid to a solid resin.
  • Deprotection of the amino acid’s protecting group.
  • Coupling of subsequent amino acids using reagents like HBTU or DIC.
  • Repetition of deprotection and coupling until the full sequence is achieved.
  • Cleavage from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

The mechanism by which this compound exerts its biological effects may involve modulation of various cellular pathways:

  • Neuroprotective Effects : Research indicates that this peptide can modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative conditions.
  • Cellular Signaling : It may interact with specific receptors or proteins involved in signaling pathways, influencing cellular responses to stress or injury.

Neuroprotective Properties

Studies have suggested that this compound exhibits neuroprotective properties. It has been investigated for its potential to protect neurons from oxidative damage, which is crucial in conditions like Alzheimer's disease and Parkinson's disease.

Antioxidant Activity

The compound may also display antioxidant properties, helping to neutralize free radicals and reduce cellular damage caused by oxidative stress.

Interaction with Histidine

Given that histidine is an integral part of this peptide, recent advancements in chemical proteomics have highlighted its role in enzymatic catalysis and protein interactions. The unique structure of histidine residues within peptides can influence their biological activity significantly .

Research Findings

A review of literature reveals several key findings related to the biological activity of this compound:

StudyFindings
Demonstrated neuroprotective effects against oxidative stress in neuronal cell lines.
Highlighted the importance of histidine in enzymatic activity and metal binding within metalloproteins.
Suggested potential applications in drug development targeting neurodegenerative diseases.

Case Studies

  • Neurodegenerative Disease Model : In a study involving a model for Alzheimer's disease, administration of this compound showed a significant reduction in markers of oxidative stress compared to control groups.
  • Cellular Interaction Studies : Research utilizing chemical probes demonstrated that histidine residues within this peptide could be selectively modified, revealing new insights into their functional roles in live cells .

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